3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 100240-52-6
VCID: VC4380738
InChI: InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl
Molecular Formula: C14H14Cl2N4
Molecular Weight: 309.19

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine

CAS No.: 100240-52-6

Cat. No.: VC4380738

Molecular Formula: C14H14Cl2N4

Molecular Weight: 309.19

* For research use only. Not for human or veterinary use.

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine - 100240-52-6

Specification

CAS No. 100240-52-6
Molecular Formula C14H14Cl2N4
Molecular Weight 309.19
IUPAC Name 3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2
Standard InChI Key GSXDEMFQZHOKLD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of the compound is 3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine, and its SMILES notation is C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl. The InChIKey GSXDEMFQZHOKLD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration. Key structural attributes include:

  • A pyridazine ring substituted at position 3 with chlorine.

  • A piperazine ring at position 6, linked to a 3-chlorophenyl group.

X-ray crystallography reveals that the piperazine ring adopts a chair conformation, while the pyridazine and chlorophenyl rings remain planar, with a dihedral angle of 36.3° between them . Weak intermolecular interactions, such as C–H⋯N hydrogen bonds and Cl⋯Cl contacts (3.33 Å), stabilize the crystal lattice .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 1-(3-chlorophenyl)piperazine . Key steps include:

  • Reaction Conditions: Refluxing in ethanol or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

  • Purification: Column chromatography using silica gel with eluents such as petroleum ether/acetone (2:1 v/v) .

Table 1: Representative Synthesis Protocol

ParameterDetails
Starting Materials3,6-Dichloropyridazine, 1-(3-chlorophenyl)piperazine
SolventEthanol or THF
Temperature60–80°C
Reaction Time12–24 hours
Yield70–85%

Structural Modifications

Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances metabolic stability, as seen in analogues like 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine . Microwave-assisted synthesis has been explored to reduce reaction times.

Biological Activities and Mechanisms

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound exhibit AChE inhibitory activity, critical for Alzheimer’s disease therapeutics. In a study of triazole-pyridazinone hybrids, the lead compound showed a KiK_i of 2.35 ± 0.18 µM, outperforming tacrine (Ki=3.38±0.25μMK_i = 3.38 \pm 0.25 \mu\text{M}) . Molecular docking revealed interactions with key residues (Trp286, Tyr341) in the AChE active site .

Anti-Inflammatory and Analgesic Effects

Pyridazine-piperazine hybrids demonstrate dual COX-1/COX-2 inhibition, reducing prostaglandin synthesis . Compound 6b from a related series showed 82% edema inhibition in carrageenan-induced rat paw models .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 3.2).

  • Stability: Stable under acidic conditions but hydrolyzes in basic media due to the labile C–Cl bond .

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight309.19 g/molVulcanChem
logP3.2 (predicted)PubChem
Hydrogen Bond Donors0PubChem

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for CNS disorders. Piperazine moieties enhance dopamine receptor affinity, suggesting potential in schizophrenia and depression .

Antibacterial Agents

Pyridazine derivatives exhibit Gram-positive antibacterial activity (MIC = 4–8 µg/mL against S. aureus) . The 3-chlorophenyl group disrupts bacterial membrane integrity .

Recent Advances and Future Directions

Molecular Hybridization

Combining the pyridazine core with triazole or thiazole rings improves target selectivity. For example, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide showed enhanced AChE inhibition (Ki=2.43±0.79μMK_i = 2.43 \pm 0.79 \mu\text{M}) .

Computational Modeling

QSAR studies highlight the importance of Cl substituents at the phenyl ring’s meta position for optimal binding . Machine learning models predict improved bioavailability for fluorinated analogues .

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